BenchChemオンラインストアへようこそ!

Salmeterol-d4

Deuterium labeling strategy Site-specific isotopologue Metabolic tracing

Salmeterol-d4 (CAS 1204192-41-5, C₂₅H₃₃D₄NO₄, MW 419.59) is a tetradeuterated isotopologue of the long-acting β₂-adrenergic receptor agonist salmeterol, incorporating four deuterium atoms specifically at the hexyl amino side chain positions (C-15 d₂, C-19 d₂). The parent compound salmeterol (unlabeled: CAS 89365-50-4, C₂₅H₃₇NO₄, MW 415.57) is a frontline bronchodilator for asthma and COPD whose uniquely long duration of action (>12 h) arises from its extended lipophilic side chain that anchors within the cell membrane exosite adjacent to the β₂-adrenergic receptor.

Molecular Formula C25H37NO4
Molecular Weight 419.6 g/mol
Cat. No. B12425336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalmeterol-d4
Molecular FormulaC25H37NO4
Molecular Weight419.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O
InChIInChI=1S/C25H37NO4/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2/i15D2,19D2
InChIKeyGIIZNNXWQWCKIB-QEDNWVFSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Salmeterol-d4 (CAS 1204192-41-5): Deuterated Long-Acting Beta-2 Agonist Internal Standard for High-Sensitivity LC-MS/MS Bioanalysis


Salmeterol-d4 (CAS 1204192-41-5, C₂₅H₃₃D₄NO₄, MW 419.59) is a tetradeuterated isotopologue of the long-acting β₂-adrenergic receptor agonist salmeterol, incorporating four deuterium atoms specifically at the hexyl amino side chain positions (C-15 d₂, C-19 d₂) . The parent compound salmeterol (unlabeled: CAS 89365-50-4, C₂₅H₃₇NO₄, MW 415.57) is a frontline bronchodilator for asthma and COPD whose uniquely long duration of action (>12 h) arises from its extended lipophilic side chain that anchors within the cell membrane exosite adjacent to the β₂-adrenergic receptor . As a stable isotope-labeled (SIL) analogue, Salmeterol-d4 serves as a critical internal standard for quantitative LC-MS/MS bioanalysis, enabling correction for variability in sample preparation, ionization efficiency, and matrix effects during pharmacokinetic, metabolic stability, and bioequivalence studies in complex biological matrices .

Why Salmeterol-d4 Cannot Be Interchanged with Salmeterol-d3, Salmeterol-d5, or Unlabeled Salmeterol in Quantitative Bioanalytical Workflows


The salmeterol isotopologue family (d₃, d₄, d₅) is not functionally interchangeable in rigorous bioanalytical or regulatory contexts. Each isotopologue differs in three critical procurement-relevant parameters: (i) the number and site-specific positions of deuterium incorporation, which determine the mass shift magnitude, the isotopic envelope separation from the unlabeled analyte, and resistance to hydrogen-deuterium back-exchange ; (ii) the resulting m/z channel occupancy, where a suboptimal mass shift (e.g., d₃ with only +3 Da) risks signal cross-talk with the natural-abundance M+2/M+3 isotopologues of unlabeled salmeterol, potentially compromising lower-limit-of-quantification (LLOQ) accuracy ; and (iii) the presence or absence of regulatory-grade characterization documentation (Certificate of Analysis, isotopic purity certification, traceability to pharmacopeial standards) required for ANDA filings, analytical method validation (AMV), and QC batch release in commercial pharmaceutical production . Selecting a deuterated salmeterol standard without verifying these parameters against the specific assay requirements, regulatory jurisdiction, and matrix complexity can lead to method failure during validation, data rejection in regulatory submission, or unreliable pharmacokinetic parameter estimation in clinical bioequivalence studies.

Salmeterol-d4: Quantitative Head-to-Head and Cross-Study Differentiation Evidence Against Closest Isotopologue Comparators


Site-Specific Deuterium Incorporation on the Pharmacologically Critical Hexyl Amino Side Chain vs. Hydroxymethyl/Alpha (d₃) or Phenyl Ring (d₅) Labeling

Salmeterol-d4 incorporates four deuterium atoms at positions C-15 (d₂) and C-19 (d₂) on the hexyl amino side chain — the lipophilic anchor region structurally responsible for salmeterol's 12-hour duration of action via exosite membrane binding . By contrast, Salmeterol-d3 (CAS 497063-94-2) is deuterated at the hydroxymethyl (d₂) and alpha-carbon (d₁) positions proximal to the pharmacophore head group , and Salmeterol-d5 (CAS 1093433-84-1) carries deuterium exclusively on the terminal phenyl ring . The d₄ labeling pattern uniquely places the stable isotope tag on the metabolically and pharmacokinetically consequential side-chain domain, enabling MS-based tracking of side-chain-specific metabolic transformations (e.g., O-dealkylation, hydroxylation) that is not achievable with d₃ or d₅ isotopologues .

Deuterium labeling strategy Site-specific isotopologue Metabolic tracing LC-MS/MS internal standard

+4 Da Mass Shift Provides Superior m/z Separation from the Unlabeled Analyte's Natural Isotopic Envelope Compared to Salmeterol-d₃ (+3 Da)

In quantitative LC-MS/MS, the mass shift between the SIL internal standard and the unlabeled analyte must be sufficient to prevent signal contribution from the analyte's natural-abundance heavy isotopologues (primarily ¹³C, ²H, ¹⁵N) into the IS channel — a phenomenon termed isotopic cross-talk or channel overlap . Salmeterol-d₄ provides a +4 Da shift (MW 419.59 vs. unlabeled MW 415.57) , compared to the +3 Da shift of Salmeterol-d₃ (MW 418.58) and the +5 Da shift of Salmeterol-d₅ (MW 420.60) . The unlabeled salmeterol molecule (C₂₅H₃₇NO₄, 25 carbon atoms) generates a natural-abundance M+2 isotopologue (primarily [M+¹³C₂] and [M+¹³C¹⁸O]) at approximately 1.5–2.5% relative abundance and an M+3 isotopologue at approximately 0.1–0.3% relative abundance at the concentrations relevant to low-pg/mL bioanalysis . A +3 Da IS channel thus falls within the residual natural isotopic envelope of the analyte, whereas a +4 Da shift places the IS channel outside the primary natural-abundance isotopologue cluster, reducing the potential for analyte-to-IS cross-contamination at ultra-trace levels.

Isotopic cross-talk Mass shift LC-MS/MS quantitation Internal standard selection

Regulatory-Grade Characterization Documentation Supporting ANDA Filings, AMV, and QC Batch Release vs. Research-Grade Deuterated Standards

Salmeterol D₄ is explicitly supplied by specialist reference standard manufacturers with detailed characterization data compliant with regulatory guidelines (ICH Q2(R1), 21 CFR Part 11), and is specifically positioned for use in Abbreviated New Drug Application (ANDA) filings, analytical method validation (AMV), Quality Control (QC) applications during commercial salmeterol production, and Drug Master File (DMF) submissions . Further traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility . Salmeterol-d₃, while also available as a reference standard from certain vendors with high isotopic purity (>99.0 atom% D, HPLC purity 99.5%) , is not uniformly positioned with identical regulatory documentation across all suppliers; many d₃ offerings are classified as research-grade biochemicals without regulatory-grade certification packages . This distinction is critical for procurement in regulated environments where auditable documentation is a prerequisite.

ANDA regulatory filing Analytical method validation Quality control Pharmacopeial traceability GMP compliance

Stable Isotope Dilution with Deuterated Salmeterol IS Enables 50-Fold LLOQ Improvement (0.05 pg/mL) vs. Non-IS Methods (2.5 pg/mL) in Human Plasma LC-MS/MS

The quantitation of salmeterol in human plasma presents an extreme analytical challenge due to sub-pg/mL circulating concentrations following therapeutic inhalation. A published LC-MS/MS method without a deuterated internal standard (Cápka & Carter, 2007) achieved an LLOQ of 2.5 pg/mL in human plasma using mixed-mode anion-exchange SPE and column switching to minimize matrix effects . In stark contrast, modern ultra-sensitive UPLC-MS/MS assays employing stable isotope-labeled internal standards and optimized SPE (Oasis PRiME HLB µElution) have achieved LLOQs of 0.05 pg/mL for salmeterol (xinafoate) in human plasma — a 50-fold improvement in sensitivity . A Waters application note (2012) demonstrated LLOQ of 0.375 pg/mL using SLI internal standards with ACQUITY UPLC and Xevo TQ-S . The use of a well-characterized deuterated salmeterol internal standard such as Salmeterol-d₄ is the critical enabling factor for achieving sub-pg/mL LLOQ, as it compensates for variability in extraction recovery, ionization suppression/enhancement, and sample-to-sample matrix effects that would otherwise dominate at these concentration levels .

LLOQ Stable isotope dilution LC-MS/MS sensitivity Human plasma Pharmacokinetics

Deuterium Placement on the Hexyl Side Chain Enables Specific Metabolic Tracing of Salmeterol's Lipophilic Anchor Domain — A Capability Not Replicable with d₃ or d₅

Salmeterol undergoes extensive hepatic metabolism via cytochrome P450 (primarily CYP3A4), with the major metabolic pathway being aliphatic oxidation of the hexyl side chain to yield α-hydroxysalmeterol, followed by O-dealkylation . The hexyl amino side chain is also the structural domain responsible for membrane anchoring and the extended duration of action (>12 hours) . Salmeterol-d₄, with its deuterium labels at C-15 and C-19 of this side chain, uniquely enables MS-based discrimination between metabolic transformations occurring specifically on the lipophilic anchor (side-chain oxidation, dealkylation) versus those occurring elsewhere on the molecule (e.g., phenyl ring hydroxylation, benzylic oxidation of the saligenin head group). Salmeterol-d₃ labels the hydroxymethyl/alpha positions near the catechol pharmacophore , while Salmeterol-d₅ labels the terminal phenyl ring — neither provides a tracer for the hexyl side chain domain. For in vitro microsomal or hepatocyte metabolic stability studies, d₄-labeled salmeterol enables the investigator to track whether a given metabolite retains the side-chain deuterium signature, distinguishing side-chain-intact from side-chain-cleaved metabolic products without requiring radiolabeled (³H or ¹⁴C) substrates .

Drug metabolism Metabolic stability Side-chain oxidation Isotopic tracer ADME

Salmeterol-d4: High-Value Application Scenarios Where Isotopologue Selection Directly Determines Analytical and Regulatory Success


Ultra-Sensitive Pharmacokinetic/Bioequivalence Studies of Inhaled Salmeterol and Fluticasone/Salmeterol Combination Products in Human Plasma

Inhaled salmeterol at therapeutic doses (50 µg) produces plasma concentrations in the low pg/mL range that are undetectable by conventional LC-MS/MS methods. As demonstrated in published methods, achieving LLOQ of 0.05 pg/mL requires a SIL internal standard to compensate for matrix effects, extraction variability, and ionization suppression . Salmeterol-d₄, with its +4 Da mass shift providing adequate separation from the analyte's natural isotopic envelope , is the appropriate IS choice for developing and validating these ultra-sensitive assays in support of regulatory bioequivalence studies for generic fluticasone propionate/salmeterol combination inhalers. The use of a well-characterized d₄ standard with documented isotopic purity and regulatory-grade certification directly supports method validation per ICH M10 and FDA bioanalytical method validation guidance, ensuring data acceptability in ANDA submissions .

Forced Degradation Studies and Impurity Profiling for Salmeterol API and Finished Dosage Forms During ANDA Development

Regulatory guidances (ICH Q1A-Q1E, WHO) require comprehensive forced degradation studies and impurity profiling for ANDA submissions. Salmeterol is susceptible to degradation under acidic, alkaline, oxidative, thermal, and photolytic conditions, producing multiple degradation products including α-hydroxysalmeterol and various side-chain cleavage products . Salmeterol-d₄, with its deuterium labels on the hexyl amino side chain, can serve as both an internal standard for quantifying degradation products and as a mechanistic probe to distinguish side-chain-mediated degradation pathways from degradation occurring at other molecular sites . The regulatory-grade characterization provided with Salmeterol-d₄ (SynZeal, ChemWhat) is specifically designed to support ANDA filing documentation, forced degradation study protocols, and identification/qualification of degradation impurities .

In Vitro Drug Metabolism and Drug-Drug Interaction (DDI) Studies Focusing on the CYP3A4-Mediated Oxidation of Salmeterol's Lipophilic Side Chain

Salmeterol is primarily metabolized by CYP3A4 via oxidation of the hexyl side chain to form α-hydroxysalmeterol . Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole, ritonavir) can significantly increase systemic salmeterol exposure, raising safety concerns. In vitro hepatocyte or human liver microsome incubations using Salmeterol-d₄ as a metabolic probe enable MS-based tracking of whether a detected metabolite retains the side-chain deuterium signature, facilitating product ion assignment and metabolic pathway elucidation without radioactive labeling . Salmeterol-d₃ and d₅, which label different molecular domains, cannot provide this side-chain-specific metabolic tracing capability . This application is directly relevant to regulatory DDI assessment packages required for new drug and ANDA submissions.

Clinical and Forensic Toxicology: Ultra-Trace Detection of Salmeterol in Urine for Doping Control and Therapeutic Monitoring

Salmeterol is permitted in sport up to a therapeutic dosing threshold of 200 µg daily by the World Anti-Doping Agency (WADA), but currently lacks a urine concentration threshold to control for supratherapeutic dosing, creating an enforcement gap . Sensitive LC-MS/MS methods employing deuterated salmeterol IS are essential for detecting and quantifying salmeterol at the sub-ng/mL levels found in urine after inhalation. Salmeterol-d₄'s +4 Da shift provides a larger m/z window than d₃, reducing the risk of false-positive signals from co-eluting endogenous interferences in complex urine matrices — a significant advantage in forensic contexts where analytical specificity is paramount . Published methods for salmeterol quantitation in equine urine and serum have demonstrated the feasibility and necessity of SIL-IS approaches for these applications .

Quote Request

Request a Quote for Salmeterol-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.